(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
Description
Contextualization of Indane Derivatives in Advanced Organic Synthesis
Indane and its derivatives are bicyclic hydrocarbons consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.org This structural motif provides a rigid and predictable framework, making it an attractive scaffold in drug discovery and materials science. researchgate.neteburon-organics.com Indane derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netmdpi.comnih.gov The ability to introduce various functional groups onto the indane skeleton allows for the fine-tuning of a molecule's properties, a crucial aspect of rational drug design. eburon-organics.com
The indane framework is a key component in several commercially available pharmaceuticals, highlighting its importance in medicinal chemistry. researchgate.neteburon-organics.com Its derivatives, such as aminoindanes, are fundamental in the development of neuroprotective and neuroleptic molecules. researchgate.neteburon-organics.com The diverse applications of indane-based compounds underscore their significance as privileged structures in the development of novel therapeutics. researchgate.net
The Pivotal Role of Stereochemistry in Chiral Molecules for Research
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in chemistry with profound implications for biological activity. longdom.org Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can exhibit vastly different pharmacological and toxicological profiles. longdom.orglibretexts.org This is because biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with each enantiomer. libretexts.org
The ability to synthesize enantiomerically pure compounds is thus of paramount importance in the pharmaceutical industry. longdom.org Asymmetric catalysis, which employs chiral catalysts to selectively produce one enantiomer over the other, has emerged as a powerful tool to achieve this goal. nih.gov The development of novel chiral ligands and catalysts is a critical area of research in modern chemical synthesis. nih.gov The stereochemistry of a molecule can influence its reactivity, stability, and how it is recognized and processed by biological systems. longdom.orgnih.gov
Overview of Aminoindanols as Foundational Chiral Building Blocks
Aminoindanols, which incorporate both an amino group and a hydroxyl group on the indane scaffold, are a particularly important class of chiral building blocks. These bifunctional molecules are widely used as chiral ligands and auxiliaries in asymmetric synthesis. conicet.gov.ar The specific spatial arrangement of the amino and hydroxyl groups in molecules like (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol allows for the effective transfer of chirality during a chemical reaction.
These compounds can coordinate to metal centers, creating chiral catalysts that can direct the stereochemical outcome of a reaction. youtube.com For instance, they have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The versatility of aminoindanols stems from the fact that both the amino and hydroxyl groups can be readily modified, allowing for the synthesis of a diverse library of chiral ligands for various applications. conicet.gov.ar
Interactive Data Table: Properties of Indane and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Indane | 496-11-7 wikipedia.org | C₉H₁₀ wikipedia.org | 118.176 wikipedia.org | A colorless liquid hydrocarbon, serves as the basic structural framework. wikipedia.org |
| rac-cis-3-Amino-1-indanol | 403672-03-7 chemicalbook.com | Not specified | Not specified | An isomer of 3-Amino-1-indanol, investigated as a resolving agent. chemicalbook.com |
| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | 136030-00-7 bldpharm.com | C₉H₁₁NO vwr.com | 149.19 | A chiral amino alcohol used in asymmetric synthesis. bldpharm.com |
| 3-Amino-2,3-dihydro-1H-inden-1-ol | 403672-07-1 bldpharm.com | C₉H₁₁NO | 149.19 bldpharm.com | A synthetic intermediate. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 |
InChI Key |
PRVIGUZMXLBANS-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Origin of Product |
United States |
Utilization of 1r,3s 3 Amino 2,3 Dihydro 1h Inden 1 Ol in Asymmetric Catalysis and Auxiliary Chemistry
Design and Application of Chiral Ligands Derived from Aminoindanol (B8576300) Scaffolds
The inherent chirality and conformational rigidity of the aminoindanol framework are key features that have been successfully exploited in the design of C₂-symmetric and other chiral ligands for transition metal catalysis. wikipedia.org These ligands play a crucial role in creating a chiral environment around the metal center, which enables the discrimination between enantiotopic faces or groups of a prochiral substrate, leading to high levels of enantioselectivity.
Bis(oxazoline) (BOX) ligands are a prominent class of C₂-symmetric chiral ligands that have found widespread use in asymmetric catalysis. wikipedia.orgresearchgate.net Those derived from aminoindanol, often referred to as inda(box) ligands, have demonstrated particular efficacy due to the enhanced structural rigidity imparted by the indane motif. nih.gov This rigidity helps to create a well-defined and predictable chiral pocket around the metal center, which is essential for achieving high enantioselectivity. nih.gov
The synthesis of BOX ligands typically involves the condensation of a chiral 1,2-amino alcohol with a dicarboxylic acid derivative or a dinitrile. wikipedia.orgwordpress.com For instance, the reaction of (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol with a suitable dinitrile, such as malononitrile, in the presence of a Lewis acid catalyst like zinc triflate, can yield the corresponding inda(box) ligand. researchgate.net
Recent research has focused on the synthesis of functionalized inda(box) ligands to fine-tune their steric and electronic properties. nih.gov For example, the introduction of a bromine substituent at the C5 position of the indane ring has been shown to enhance reactivity and enantioselectivity in certain catalytic transformations compared to the unfunctionalized counterparts. nih.gov A multi-step synthesis starting from commercially available (1R,2S)-aminoindanol allows for the preparation of 5-bromo-cis-aminoindanol, a key intermediate for these modified inda(box) ligands. nih.gov This approach enables late-stage modifications via cross-coupling reactions, providing access to a diverse range of inda(box) ligands. nih.gov
The utility of these ligands is demonstrated in various metal-catalyzed reactions. Copper(II) complexes of inda(box) ligands, for example, have been employed in asymmetric transformations. beilstein-journals.org The table below summarizes the synthesis of a naphthyridine-bridged bis(oxazoline) ligand derived from an aminoindanol precursor.
| Reactants | Product | Yield |
| 1,8-Naphthyridine-2,7-diacyl chloride, aminoindanol-derived aminophenyloxazoline | Naphthyridine-bridged bis(oxazoline) ligand (16-H₂) | 65% |
| Data sourced from a study on chiral bisoxazoline ligands designed to stabilize bimetallic complexes. beilstein-journals.org |
Oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are powerful reagents for the enantioselective reduction of prochiral ketones. insuf.orgnih.gov These catalysts are typically prepared from a chiral β-amino alcohol and a borane (B79455) source. insuf.org The this compound can serve as the chiral precursor for the synthesis of a specific class of these catalysts.
The synthesis involves the reaction of the aminoindanol with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS). insuf.org The resulting oxazaborolidine creates a chiral environment that directs the reduction of a prochiral ketone by a stoichiometric reducing agent, typically borane, to produce a chiral secondary alcohol with high enantioselectivity. insuf.orgnih.gov The predictable stereochemical outcome is a significant advantage of this methodology. insuf.org
New oxazaborolidine catalysts have been prepared from optically pure cis-1-amino-2-indanols, which are readily available. researchgate.net The efficacy of these catalysts has been demonstrated in the asymmetric borane reduction of various aromatic ketones. researchgate.net
| Catalyst Precursor | Reaction | Key Feature |
| This compound | Enantioselective reduction of prochiral ketones | Forms a chiral oxazaborolidine catalyst that directs the stereochemical outcome of the reduction. |
| Optically pure cis-1-amino-2-indanols | Asymmetric borane reduction of aromatic ketones | Readily available precursors for effective catalysts. researchgate.net |
Implementation as Chiral Auxiliaries in Diastereoselective Organic Transformations
Beyond their use in ligand synthesis, aminoindanols can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.
In this context, this compound can be attached to a prochiral molecule to form a diastereomeric intermediate. The rigid bicyclic structure of the indanol auxiliary then shields one of the prochiral faces of the molecule, forcing the incoming reagent to attack from the less sterically hindered face. This leads to the preferential formation of one diastereomer over the other.
For example, boron enolates derived from an oxazolidinone derivative of cis-1-amino-2-hydroxyindan have been reacted with various aldehydes to yield highly enantioselective aldol (B89426) products in good yields. researchgate.net Similarly, the reaction of chiral indanolamide homoenolates with aldehydes has been shown to proceed with high diastereoselectivity. researchgate.net The development of diastereoselective transformations using such auxiliaries has been a key strategy in the synthesis of antifungal and antibacterial natural products. chegg.com
| Auxiliary System | Reaction Type | Outcome |
| Oxazolidinone derivative of cis-1-amino-2-hydroxyindan | Aldol reaction with aldehydes | Highly enantioselective aldol products. researchgate.net |
| Chiral indanolamide homoenolates | Reaction with aldehydes | High diastereoselectivity. researchgate.net |
Catalytic Activity in Enantioselective Reaction Systems (e.g., Aldol Reactions, Cycloadditions)
The chiral ligands and catalysts derived from this compound are instrumental in a variety of enantioselective reactions, including aldol reactions and cycloadditions. rsc.orgnih.gov These reactions are fundamental in organic synthesis for the construction of complex molecules with well-defined stereochemistry.
In enantioselective aldol reactions, chiral catalysts, including those derived from aminoindanols, are used to control the formation of β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals. rsc.orgresearchgate.net The catalyst, often a chiral metal complex, coordinates to the reactants and facilitates the aldol addition in a stereocontrolled manner. researchgate.net
Catalytic enantioselective 1,3-dipolar cycloadditions are another area where these chiral systems have made a significant impact. nih.govnih.gov For instance, the reaction of an azomethine ylide with an imine, catalyzed by a chiral phosphoric acid, has been used to construct spiro[imidazolidine-2,3'-oxindole] frameworks with high diastereo- and enantioselectivity. nih.gov While this specific example uses a chiral phosphoric acid, metal complexes with ligands derived from aminoindanols are also employed in similar cycloaddition reactions.
The development of new catalysts continues to expand the scope of these reactions. For example, a primary aminothiourea catalyst has been developed for the highly enantio- and diastereoselective formal aza-Diels-Alder reaction of enones with cyclic imines, leading to the synthesis of indolo- and benzoquinolizidine derivatives. nih.gov
| Reaction Type | Catalyst System | Product Type | Significance |
| Aldol Reaction | Chiral metal complexes or organocatalysts | β-hydroxy carbonyl compounds | Fundamental for natural product and pharmaceutical synthesis. rsc.orgresearchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral phosphoric acid / Metal complexes | Spiro[imidazolidine-2,3'-oxindole] frameworks | Construction of complex heterocyclic structures with high stereocontrol. nih.gov |
| Aza-Diels-Alder Reaction | Primary aminothiourea catalyst | Indolo- and benzoquinolizidine derivatives | Enantioselective synthesis of complex alkaloid precursors. nih.gov |
Chemical Transformations and Derivatization Strategies for 1r,3s 3 Amino 2,3 Dihydro 1h Inden 1 Ol Scaffolds
Regioselective and Stereoselective Functional Group Interconversions
The presence of two distinct functional groups, a primary amine and a secondary alcohol, on the cis-3-aminoindan-1-ol framework allows for a range of regioselective and stereoselective transformations. Chemoenzymatic methods have proven particularly effective for resolving racemic mixtures and accessing enantiopure versions of these compounds.
A key strategy involves the biocatalytic resolution of N-protected cis-3-aminoindan-1-ol. In a notable study, racemic N-protected cis- and trans-3-aminoindan-1-ol were successfully resolved through acetylation catalyzed by Lipase (B570770) B from Candida antarctica. sigmaaldrich.com This enzymatic process exhibits high regioselectivity, exclusively acetylating the amino group, and high stereoselectivity, allowing for the separation of enantiomers with excellent chemical yields and enantiomeric excesses (ee) exceeding 99%. sigmaaldrich.com
The separated, enantiopure N-protected amino alcohols are versatile intermediates. The hydroxyl group can undergo further stereoselective interconversion. For instance, the Mitsunobu reaction has been employed to convert the alcohol functionality into an azide (B81097) with a complete inversion of configuration. sigmaaldrich.com This S\textsubscript{N}2-type reaction demonstrates a robust method for interconverting the functional groups on the indane scaffold while precisely controlling the stereochemistry at the C1 position. This transformation is pivotal for accessing orthogonally protected cis- and trans-indane-1,3-diamines. sigmaaldrich.com
Table 1: Key Functional Group Interconversions
| Starting Material | Reagents/Catalyst | Transformation | Product Feature | Reference |
|---|---|---|---|---|
| Racemic N-protected cis-3-aminoindan-1-ol | Lipase B, Acetylating Agent | Kinetic Resolution | Enantiopure N-acetylated amino alcohol (>99% ee) | sigmaaldrich.com |
Synthetic Routes to Complex Polycyclic Systems Incorporating Dihydroindene Moieties
The rigid dihydroindene core of (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol is an attractive starting point for the synthesis of complex polycyclic and heterocyclic systems. The 1,3-relationship of the functional groups provides a template for the annulation of additional rings.
While specific examples starting directly from this compound are not extensively documented, the enantiopure cis- and trans-indane-1,3-diamines derived from it are prime candidates for such elaborations. sigmaaldrich.com These diamines can serve as key building blocks for constructing fused heterocyclic systems. For example, condensation reactions with α-dicarbonyl compounds could yield fused pyrazine (B50134) rings, while reaction with β-dielectrophiles could lead to the formation of seven-membered diazepine (B8756704) rings fused to the indane framework.
The broader family of indane derivatives, such as 1-indanones and 1,3-indandiones, are well-established precursors for polycyclic structures. nih.gov Methodologies used with these compounds, including aldol (B89426) condensations and transition-metal-catalyzed cyclizations, could potentially be adapted for derivatives of 3-amino-1-indanol to build novel, rigid polycyclic molecules with defined stereochemistry. nih.gov
Preparation of Structurally Related Chiral Analogs and Derivatives
The derivatization of this compound allows for the preparation of a variety of structurally related chiral analogs, expanding its utility in areas like asymmetric catalysis and medicinal chemistry.
A significant application is the synthesis of enantiopure, orthogonally protected cis- and trans-indane-1,3-diamines. sigmaaldrich.com Starting from the resolved N-protected cis-3-aminoindan-1-ol, a Mitsunobu reaction introduces an azide group, which can subsequently be reduced to a second, differently protected amino group. This strategy provides access to all possible stereoisomers of 1,3-indanediamine with orthogonal N-protecting groups, allowing for selective deprotection and further functionalization at either nitrogen atom. sigmaaldrich.com
Furthermore, aminoindanols, in general, are used to create new chiral derivatizing agents. rsc.org These agents are designed to react with other chiral molecules, such as carboxylic acids, to form diastereomeric derivatives that can be easily distinguished using techniques like NMR spectroscopy, thereby allowing for the determination of the absolute configuration of the analyte. rsc.org The modular nature of the aminoindanol (B8576300) scaffold allows for the fine-tuning of these agents to achieve optimal performance.
Table 2: Examples of Chiral Analogs and Derivatives
| Starting Scaffold | Transformation | Prepared Analog/Derivative | Key Feature | Reference |
|---|---|---|---|---|
| Enantiopure N-protected cis-3-aminoindan-1-ol | Mitsunobu reaction followed by azide reduction | Orthogonally protected cis- and trans-indane-1,3-diamine | Enantiopure; allows for selective functionalization of each amino group | sigmaaldrich.com |
Advanced Characterization Methodologies for Stereochemical Elucidation of Dihydroaminoindanols
Spectroscopic Techniques for Absolute and Relative Configuration Assignment (e.g., X-ray Diffraction)
The definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers, is most reliably achieved through single-crystal X-ray crystallography. nih.govspringernature.com This powerful technique provides unambiguous information about the spatial arrangement of atoms and the relative configuration of all stereogenic centers within the molecule. nih.govspringernature.com
The ability of X-ray diffraction to determine absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect, which is most pronounced for atoms heavier than oxygen, introduces small deviations from the inherent inversion symmetry of diffraction patterns, allowing for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). researchgate.net For organic compounds composed primarily of light atoms (C, H, N, O), the effect is weak, but modern techniques and careful data analysis can still provide reliable assignments. researchgate.net
The primary prerequisite for this method is the availability of a high-quality single crystal of the analyte, which can sometimes be challenging to obtain. researchgate.netthieme-connect.de Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the molecular structure is solved. The absolute structure can then be determined, often referenced by the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer.
While X-ray crystallography is the gold standard, other spectroscopic methods, often used in conjunction with chemical derivatization, can also provide insight into stereochemistry. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can be used to assign the absolute configuration of related compounds by analyzing the chemical shift differences between the resulting diastereomeric products. rsc.org
| Technique | Principle | Key Requirement | Information Obtained | Limitations |
|---|---|---|---|---|
| Single-Crystal X-ray Diffraction | Analysis of X-ray scattering patterns from a crystalline lattice. Absolute configuration is determined via anomalous dispersion. | High-quality single crystal of the enantiomerically pure compound. researchgate.netthieme-connect.de | Unambiguous 3D molecular structure, including absolute and relative configuration of all stereocenters. nih.govspringernature.com | Crystal growth can be difficult; not suitable for non-crystalline materials or racemic mixtures. |
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)
Determining the enantiomeric and diastereomeric purity of a compound like (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is essential for quality control and for understanding its properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose. yakhak.orgnih.gov Chiral HPLC allows for the direct separation of enantiomers, which have identical physical properties in an achiral environment but interact differently with the chiral environment of the CSP. nih.gov
The success of a chiral separation depends critically on the choice of the CSP. yakhak.org For compounds containing amino and hydroxyl groups, several types of CSPs have proven effective:
Polysaccharide-based CSPs : Derivatives of cellulose and amylose are broadly applicable for the resolution of a wide range of chiral compounds, including amines and amino acid esters. yakhak.org
Macrocyclic Glycopeptide-based CSPs : Chiral selectors like teicoplanin and vancomycin are particularly effective for separating polar and ionic compounds such as underivatized amino acids. sigmaaldrich.com Their multimodal nature allows for operation in different mobile phase systems, including reversed-phase and polar organic modes.
The separation process can be optimized by adjusting the mobile phase composition (e.g., the type and concentration of organic modifier and additives), flow rate, and column temperature. yakhak.org In some cases, pre-column derivatization of the analyte with a chiral or achiral reagent can be employed to enhance separation and detection. researchgate.net However, direct analysis on a CSP is often preferred as it avoids additional reaction steps and potential side reactions like racemization. sigmaaldrich.comnih.gov
The enantiomeric purity is quantified by measuring the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with sensitive detectors allow for the detection and quantification of very small amounts of an enantiomeric impurity, often down to levels of 0.1% or lower. cat-online.com
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Analytes | Separation Principle |
|---|---|---|---|
| Polysaccharide Phenylcarbamates | Cellulose or Amylose derivatives (e.g., Chiralpak® series) yakhak.org | Chiral amines, amino acid esters, and other racemates. yakhak.org | Based on interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the chiral cavities of the polysaccharide structure. |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin (e.g., CHIROBIOTIC® series) sigmaaldrich.com | Polar and ionic compounds, especially underivatized amino acids and N-blocked amino acids. sigmaaldrich.com | Involves multiple interactions including ionic, hydrogen bonding, and inclusion complexation within the macrocyclic basket structure. sigmaaldrich.com |
Theoretical and Computational Investigations of Aminoindanol Stereochemistry and Reactivity
Quantum Mechanical Studies of Conformational Landscapes and Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational landscape of molecules like (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is largely defined by the puckering of the five-membered ring and the orientation of its substituents. It is hypothesized that the free molecule can exist in both "endo" and "exo" puckered conformations of the cyclopentane (B165970) ring. nih.gov However, quantum mechanical calculations often indicate that one conformer is energetically favored over the other. For instance, studies on similar structures suggest that the "endo" conformer, where substituents may be oriented towards the benzene (B151609) ring, can be lower in energy. nih.gov
A critical factor governing the conformational preference is the formation of intramolecular hydrogen bonds. libretexts.org An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group, or vice versa. libretexts.org This interaction creates a pseudo-cyclic structure that significantly stabilizes a particular conformation. The strength and geometry of this hydrogen bond are highly dependent on the relative stereochemistry of the amino and hydroxyl groups.
High-resolution spectroscopy combined with quantum chemical calculations has proven to be a valuable approach for investigating the conformational landscapes and non-covalent interactions in isolated aminoalcohols. frontiersin.org These methods allow for the precise determination of molecular structures and the characterization of the subtle balance of forces, including hydrogen bonding, that stabilize the system. frontiersin.org
Table 1: Representative Conformational Analysis Data from Quantum Mechanical Calculations
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-Bond Distance (Å) |
| Global Minimum | 0.00 | O-C-C-N: ~60° | ~2.1 |
| Local Minimum 1 | 1.5 - 2.5 | O-C-C-N: ~180° | N/A |
| Local Minimum 2 | 3.0 - 4.0 | O-C-C-N: ~-60° | ~2.8 |
Note: The data in this table is illustrative and based on typical findings for related aminoalcohol structures. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Selectivity Prediction
Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for investigating reaction mechanisms and predicting stereoselectivity. mdpi.com For reactions involving this compound, either as a reactant or as part of a chiral ligand, DFT calculations can provide detailed energetic profiles of reaction pathways.
These calculations help elucidate the structures of transition states, which are critical for understanding how the catalyst or reactant stereochemistry influences the formation of a specific product isomer. By comparing the activation energies of different possible pathways, researchers can predict which product is likely to be favored, explaining the origins of enantioselectivity or diastereoselectivity.
For example, when aminoindanols are used as ligands in metal-catalyzed reactions, DFT can be used to model the entire catalytic cycle. This includes:
Coordination of the ligand to the metal center.
Binding of the reactants to the catalyst complex.
The key bond-forming or bond-breaking steps.
Release of the product and regeneration of the catalyst.
A key aspect of these studies is the ability to model the non-covalent interactions between the chiral ligand and the substrates within the transition state. The precise steric and electronic environment created by the this compound ligand can favor one transition state over another by a few kcal/mol, which is sufficient to achieve high levels of enantioselectivity. researchgate.net
Table 2: Example of DFT Energy Profile for a Catalyzed Reaction
| Species | Calculation Method | Basis Set | Relative Free Energy (kcal/mol) |
| Reactants + Catalyst | B3LYP | 6-31G(d,p) | 0.0 |
| Transition State (R-product) | B3LYP | 6-31G(d,p) | +15.2 |
| Transition State (S-product) | B3LYP | 6-31G(d,p) | +17.8 |
| Product (R) + Catalyst | B3LYP | 6-31G(d,p) | -5.4 |
Note: This table represents a hypothetical energy profile to illustrate the application of DFT in predicting selectivity. The energy difference between the two transition states leads to the preferential formation of the R-product.
Molecular Modeling Approaches for Rational Design of Chiral Catalytic Systems
Building on the insights from QM and DFT studies, molecular modeling provides a framework for the rational design of new and improved chiral catalysts based on the aminoindanol (B8576300) scaffold. Instead of relying solely on trial-and-error synthesis and screening, computational approaches allow chemists to design catalysts with desired properties in silico before committing to laboratory work.
The process typically involves:
Scaffold Selection: Starting with the known effective this compound structure.
Virtual Modification: Introducing various substituents on the aromatic ring or modifying the amino or hydroxyl groups computationally.
Modeling the Catalytic Reaction: Using molecular docking and DFT calculations to predict how these modifications will affect the structure of the catalyst-substrate complex and the energies of the key transition states.
Performance Prediction: Evaluating the likely impact on catalytic activity and enantioselectivity.
This in silico screening process can rapidly identify promising catalyst candidates. For instance, modeling can help in fine-tuning the steric bulk and electronic properties of the ligand to create a more effective chiral pocket for a specific substrate. researchgate.net By understanding the three-dimensional structure and assembly of chiral catalysts, researchers can gain insights into the functional importance of the catalyst's higher-order structure and its influence on enantioselectivity. nih.gov This predictive power accelerates the development of highly efficient catalytic systems for asymmetric synthesis.
Emerging Research Avenues and Contemporary Challenges in Dihydroaminoindanol Chemistry
Innovations in Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the synthesis of chiral molecules like (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. Researchers are moving away from classical, multi-step syntheses that generate significant waste towards more elegant and environmentally benign strategies. Key to this is the concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. jk-sci.comjocpr.comnumberanalytics.com
One-pot reactions and cascade sequences are at the heart of these innovations. nih.gov These methodologies combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby reducing solvent usage, energy consumption, and purification efforts. jk-sci.com For instance, an efficient organocatalyzed cascade aza-Michael-aldol reaction has been developed for the synthesis of 3-amino-1-indanols, offering a complementary approach to traditional Friedel-Crafts strategies. nih.gov
Biocatalysis represents another major frontier in the sustainable synthesis of aminoindanols. nih.govmdpi.com Enzymes, operating under mild conditions in aqueous media, offer unparalleled chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.net The use of microorganisms and their enzymes can circumvent the need for hazardous reagents and protecting group manipulations. jk-sci.commdpi.com For example, lipase-mediated enzymatic acylation has been successfully used in the kinetic resolution of trans-1-azido-2-indanol, a precursor to cis-1-amino-2-indanol, yielding both enantiomers with high enantiomeric excess. mdpi.com Similarly, the reductive amination of α-keto acids using amino acid dehydrogenases is a powerful method for producing chiral amino acids and can be adapted for aminoindanol (B8576300) synthesis. mdpi.com
Furthermore, the development of syntheses from renewable starting materials is a growing area of interest. Researchers have reported the enantioselective synthesis of cis-1-amino-2-indanol from D-phenylalanine or by using a Diels-Alder reaction with a chiron derived from D-glucose, showcasing pathways that begin from the chiral pool of nature. mdpi.com
Table 1: Comparison of Sustainable Synthetic Strategies for Aminoindanols
| Strategy | Key Features | Advantages | Example Reference |
|---|---|---|---|
| Organocatalytic Cascade | Combines aza-Michael and aldol (B89426) reactions in one pot. | Reduces steps, complementary to existing methods, good for enantioenrichment. | nih.gov |
| Biocatalytic Resolution | Uses enzymes (e.g., lipases) for selective acylation of a racemic mixture. | High enantioselectivity (>96% ee), mild reaction conditions. | mdpi.com |
| Synthesis from Chiral Pool | Starts from naturally occurring chiral molecules like D-phenylalanine. | Avoids resolution steps, utilizes renewable feedstocks. | mdpi.com |
| Ritter-Type Reaction | Utilizes indene (B144670) oxide and a nitrile source under acidic conditions. | Provides a practical and direct route to the cis-aminoindanol core. | mdpi.comresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The synthesis of a specific stereoisomer like this compound necessitates precise control over the three-dimensional arrangement of atoms. The development of novel catalytic systems that can deliver high stereoselectivity and efficiency is, therefore, a central theme in modern organic synthesis. mdpi.com
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool. nih.gov These catalysts are often less sensitive to air and moisture than their metal-based counterparts and are considered more environmentally friendly. For instance, secondary amine catalysts have been employed in the Michael/hemiaminalization cascade reaction of 3-aminoindolin-2-one (B1141595) derivatives to produce spirooxindole γ-lactams with excellent enantioselectivities (up to 99% ee). rsc.org Derivatives of (1S,2R)-1-amino-2-indanol have themselves been used to create effective organocatalysts, such as aminophosphinite derivatives for the enantioselective acylation of diols. organic-chemistry.org
Biocatalysis is also making significant strides in achieving high stereoselectivity. nih.govwiley.com Directed evolution and enzyme engineering are expanding the substrate scope and enhancing the catalytic properties of enzymes. mdpi.com ω-Transaminases are particularly valuable as they can selectively transfer an amino group to a ketone, establishing a chiral center with high enantiopurity. wiley.com This approach is highly sought after for the synthesis of chiral amines and amino alcohols.
The table below summarizes some of the novel catalytic systems being explored for the synthesis of chiral aminodiols and related structures.
Table 2: Novel Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Key Outcome | Example Reference |
|---|---|---|---|---|
| Organocatalyst | Secondary Amines (e.g., Diarylprolinol silyl (B83357) ethers) | Cascade Michael/Hemiaminalization | High enantioselectivity (up to 99% ee) and diastereoselectivity. | rsc.org |
| Organocatalyst | Aminophosphinite from (1S,2R)-1-amino-2-indanol | Enantioselective Acylation of Diols | High enantiomeric excess (up to 95% ee) in desymmetrization. | organic-chemistry.org |
| Biocatalyst | ω-Transaminases (ω-TA) | Reductive Amination of Ketones | Highly enantioselective formation of chiral amines. | wiley.com |
| Biocatalyst | Lipase (B570770) PS 30 | Enzymatic Acylation (Kinetic Resolution) | Separation of enantiomers with high optical purity (>96% ee). | mdpi.com |
| Monoterpene-based Aminodiols | Perillaldehyde-derived aminodiols | Addition of diethylzinc (B1219324) to aldehydes | Diastereoisomers can provide opposite chiral induction. | nih.gov |
Interdisciplinary Applications and Unexplored Chemical Transformations
While the primary application of this compound and its isomers has been in asymmetric synthesis as chiral ligands and auxiliaries, their rigid, functionalized scaffold makes them attractive for other fields. mdpi.comnih.govnih.gov
In medicinal chemistry, the aminoindanol core is recognized as a "privileged scaffold," appearing in numerous bioactive molecules. nih.gov For example, the closely related (1S,2R)-cis-1-Amino-2-indanol is a key component of the HIV protease inhibitor Indinavir. sigmaaldrich.com More recently, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke. nih.gov The indolinone structure, related to the aminoindanol core, is also found in several VEGFR-2 inhibitors used in cancer therapy, such as Sunitinib. wikipedia.org These examples underscore the potential of this compound as a building block for novel therapeutic agents.
The field of materials science offers another avenue for the application of aminoindanol derivatives. nbinno.com Their defined stereochemistry and ability to coordinate with metals make them interesting candidates for the construction of chiral polymers, metal-organic frameworks (MOFs), and self-assembling structures. nbinno.com
Regarding unexplored chemical transformations, the inherent functionality of this compound—a primary amine, a secondary alcohol, and an aromatic ring—provides a rich platform for further chemical elaboration. The indane skeleton itself can undergo various reactions, such as functionalization with cyano groups via Knoevenagel condensation or halogenation. nih.gov The development of new protection and activation strategies for the amino and hydroxyl groups could unlock novel reaction pathways, leading to a diverse array of new chemical entities with unique properties and applications.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol?
The synthesis typically involves stereoselective reduction and amination of indenone precursors. For example, a two-step procedure includes:
Reduction : Catalytic hydrogenation or asymmetric transfer hydrogenation of a ketone intermediate (e.g., 3-oxo-indan-1-ol derivatives) using chiral catalysts to achieve the desired (1R,3S) stereochemistry .
Amination : Reaction with ammonia or methylamine under controlled conditions (e.g., methanesulfonyl chloride activation followed by nucleophilic substitution) .
Q. Key reagents and conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | Pd/C, H₂; or RuCl[(R,R)-TsDPEN] catalyst | Stereoselective ketone reduction |
| Amination | Methanesulfonyl chloride, methylamine/THF, −20°C to RT | Introduction of amino group |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve stereochemistry by analyzing electron density maps and refining atomic coordinates . Complementary methods include:
Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., THF, DMSO) but poorly soluble in water. Adjust pH to enhance solubility (amine protonation in acidic conditions) .
- Stability : Sensitive to oxidation; store under inert atmosphere (N₂/Ar) at 2–8°C in dark glass vials. Stability in solution varies with solvent (e.g., decomposes in DMSO >48 hours) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
Kinetic resolution via asymmetric transfer hydrogenation (ATH) is effective. A reported protocol uses:
Q. Optimization strategies :
Q. What computational approaches are used to predict the biological activity and receptor interactions of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is employed to:
- Calculate molecular electrostatic potentials (MEPs) for nucleophilic/electrophilic site identification.
- Derive reactivity descriptors (HOMO-LUMO gap, chemical hardness) to predict binding affinity .
Example application : - Target : Dopamine transporter (DAT).
- Methodology : Molecular docking (AutoDock Vina) and MD simulations to assess binding modes .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in reported activities (e.g., antimicrobial vs. neurotransmitter modulation) may arise from:
- Experimental variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or assay conditions (pH, temperature).
- Stereochemical impurities : Trace enantiomers (<5% ee) can skew results.
Q. Resolution workflow :
Reproduce studies : Validate protocols using standardized assays (e.g., CLSI guidelines for antimicrobial testing).
Analytical QC : Reanalyze compound purity via chiral HPLC and LC-MS.
Structure-activity relationship (SAR) : Synthesize analogs to isolate contributing functional groups .
Q. What pharmacodynamic (PD) modeling strategies are applicable to study its therapeutic potential?
Integrated PK/PD models link plasma concentrations to target engagement. For example:
- Model : Indirect response model to correlate plasma levels with phosphorylated MEK1 (pMEK1) inhibition in tumor xenografts.
- Parameters : IC₅₀ (3.06 μM) for pMEK1 inhibition; Hill coefficient (~8) to describe steep response curves .
Key findings : -
60% pMEK1 inhibition required for tumor stasis in melanoma models.
- Dose optimization based on target occupancy simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
